Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
Overview
Description
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride typically involves the reaction of amidoximes with carbonyl compounds. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic strategies are likely to be employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.
Scientific Research Applications
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique properties make it useful in developing new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another oxadiazole isomer with different chemical properties and applications.
1,2,5-Oxadiazole: Similar to 1,2,3-oxadiazole but with a different arrangement of nitrogen atoms.
1,3,4-Oxadiazole: A different oxadiazole isomer with unique reactivity and applications.
Uniqueness
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern and the presence of the phenyl group, which can enhance its biological activity and chemical reactivity compared to other oxadiazole isomers .
Properties
IUPAC Name |
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-12-8-7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYUYIDULPZHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC(=NO1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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